(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
is a novel 1,2,4-triazole derivative . These derivatives are known for their promising anticancer properties . The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the process of creating 1,2,4-triazole derivatives . The exact reactions and conditions may vary depending on the specific synthesis process used .Scientific Research Applications
Synthetic Methodologies
The synthesis of complex heterocyclic compounds, including pyridazines, triazines, and pyrimidines, often involves the condensation of precursor molecules under specific conditions to achieve the desired structural framework. For instance, novel syntheses involving condensation of pyridazinone derivatives with aromatic aldehydes have been developed to produce a variety of heterocyclic compounds, demonstrating the synthetic flexibility and potential for creating structurally diverse molecules for further evaluation in various applications (El-Gaby et al., 2003).
Potential Biological Activities
Compounds structurally related to "(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" have been investigated for their biological activities. For instance, oxazolidinone derivatives, including those with piperazinyl and pyridazine functionalities, have been evaluated for their antibacterial properties against gram-positive pathogens, highlighting the potential of such compounds in the development of new therapeutic agents (Tucker et al., 1998). Furthermore, structural and electronic properties of anticonvulsant drugs containing pyridazine, triazine, and pyrimidine moieties have been elucidated through crystal structure analysis and molecular-orbital calculations, underscoring the importance of these structural features in medicinal chemistry (Georges et al., 1989).
Mechanism of Action
Target of action
and anti-tubercular agents. They have been shown to have promising cytotoxic activity against various cancer cell lines .
Mode of action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical pathways
1,2,4-triazole derivatives are known to affect various biochemical pathways depending on their specific structure and the target they interact with .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of action
1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against various cancer cell lines .
Action environment
The stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O/c31-19(27-9-11-28(12-10-27)20-22-6-2-7-23-20)16-3-1-8-29(13-16)17-4-5-18(26-25-17)30-15-21-14-24-30/h2,4-7,14-16H,1,3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQCTQAMAIEONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.